molecular formula C11H10BrFN2 B13548558 6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-87-0

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13548558
CAS No.: 922510-87-0
M. Wt: 269.11 g/mol
InChI Key: SDMQIZACNMPHGD-UHFFFAOYSA-N
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Description

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in medicinal chemistry for its potential biological activities, including anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • 9-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • 6-Bromo-9-fluoro-1H-indole

Uniqueness

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its ability to interact with biological targets .

Properties

CAS No.

922510-87-0

Molecular Formula

C11H10BrFN2

Molecular Weight

269.11 g/mol

IUPAC Name

6-bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H10BrFN2/c12-7-1-2-8(13)10-6-5-14-4-3-9(6)15-11(7)10/h1-2,14-15H,3-5H2

InChI Key

SDMQIZACNMPHGD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C(C=CC(=C23)F)Br

Origin of Product

United States

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